Indium tin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indium tin oxide is a ternary composition of indium, tin, and oxygen in varying proportions. It is typically encountered as an oxygen-saturated composition with a formulation of 74% indium, 8% tin, and 18% oxygen by weight . Depending on the oxygen content, it can be described as either a ceramic or an alloy. This compound oxide is transparent and colorless in thin layers, while in bulk form it is yellowish to gray. It is one of the most widely used transparent conducting oxides due to its electrical conductivity, optical transparency, and chemical resistance to moisture .

Méthodes De Préparation

Indium tin oxide can be prepared using various methods, including physical vapor deposition, sol-gel processing, and microemulsion methods.

Physical Vapor Deposition: Thin films of this compound oxide are most commonly deposited on surfaces by physical vapor deposition techniques such as electron beam evaporation and sputter deposition.

Sol-Gel Processing: This method involves the preparation of this compound oxide thin films with preferred orientation by sol-gel spin coating.

Microemulsion Method: This method involves the use of surfactants and co-surfactants to prepare this compound oxide nanoparticles.

Analyse Des Réactions Chimiques

Indium tin oxide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: This compound oxide can be oxidized to form indium(III) oxide and tin(IV) oxide.

Reduction: This compound oxide can be reduced using hydrogen gas to form indium metal and tin metal.

Substitution: This compound oxide can undergo substitution reactions with other metal ions to form different metal oxides.

Common reagents used in these reactions include hydrogen gas for reduction and various metal salts for substitution reactions. Major products formed from these reactions include indium metal, tin metal, and various metal oxides .

Applications De Recherche Scientifique

Indium tin oxide is widely used in scientific research and industry due to its unique properties.

Mécanisme D'action

The mechanism of action of indium tin oxide involves its electrical conductivity and optical transparency. This compound oxide acts as a transparent conducting oxide, allowing it to conduct electricity while remaining transparent to visible light. This property is utilized in various applications, including touch screens, solar cells, and smart windows . The molecular targets and pathways involved include the modulation of carrier density and the interaction with light to produce electrical signals .

Comparaison Avec Des Composés Similaires

Indium tin oxide is unique compared to other similar compounds due to its combination of high electrical conductivity and optical transparency. Similar compounds include:

Indium oxide: Indium oxide is also a transparent conducting oxide, but it has lower optical transparency compared to this compound oxide.

This compound oxide stands out due to its optimal balance of electrical conductivity and optical transparency, making it the preferred choice for many applications .

Propriétés

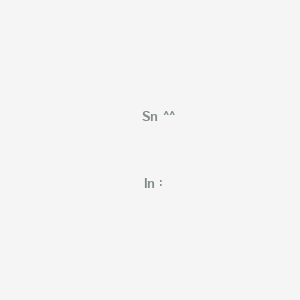

Formule moléculaire |

InSn |

|---|---|

Poids moléculaire |

233.53 g/mol |

Nom IUPAC |

indium;tin |

InChI |

InChI=1S/In.Sn |

Clé InChI |

RHZWSUVWRRXEJF-UHFFFAOYSA-N |

SMILES canonique |

[In].[Sn] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-](/img/structure/B14650316.png)

![2-[4-[2-(Diethylamino)ethylamino]-6-methylpyrimidin-2-yl]-1-(4-phenylmethoxyphenyl)guanidine](/img/structure/B14650323.png)

![3-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14650357.png)

![dimethyl 2-[(Z)-but-2-enylidene]propanedioate](/img/structure/B14650389.png)

![1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14650394.png)